Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that features a quinazoline core structure substituted with a 2,4-dichlorophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The 2,4-dichlorophenyl group is then introduced via a substitution reaction, followed by the esterification of the benzoic acid moiety to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of these targets. The 2,4-dichlorophenyl group may enhance binding affinity and specificity, while the benzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.
Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters used in various applications, including fragrances and solvents.
Uniqueness
Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its potential as a therapeutic agent, while the quinazoline core provides a versatile scaffold for further modification.
Properties
Molecular Formula |
C22H15Cl2N3O2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
methyl 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H15Cl2N3O2/c1-29-22(28)13-6-9-15(10-7-13)25-21-17-4-2-3-5-19(17)26-20(27-21)16-11-8-14(23)12-18(16)24/h2-12H,1H3,(H,25,26,27) |
InChI Key |
GNZNJIBEGNQSAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.